Isoxazole, 5-chloro-3-(2-naphthalenyl)-
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Overview
Description
5-Chloro-3-(naphthalen-2-yl)isoxazole is a heterocyclic aromatic compound that features an isoxazole ring substituted with a chlorine atom at the 5-position and a naphthalene group at the 3-position. Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(naphthalen-2-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-naphthylacetonitrile with chloramine-T in the presence of a base, which leads to the formation of the isoxazole ring. The reaction conditions often include solvents like acetonitrile or dimethylformamide and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 5-Chloro-3-(naphthalen-2-yl)isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(naphthalen-2-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of dechlorinated isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-3-(naphthalen-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(naphthalen-2-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The isoxazole ring can also interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Chloroisoxazole: Similar structure but lacks the naphthalene group.
5-Bromo-3-(naphthalen-2-yl)isoxazole: Similar structure with a bromine atom instead of chlorine.
3-(Naphthalen-2-yl)isoxazole: Lacks the halogen substitution.
Uniqueness
5-Chloro-3-(naphthalen-2-yl)isoxazole is unique due to the presence of both the chlorine atom and the naphthalene group, which confer specific chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in various applications .
Biological Activity
Isoxazole, 5-chloro-3-(2-naphthalenyl)- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and specific case studies demonstrating its efficacy against various biological targets.
Chemical Structure and Properties
Isoxazole, 5-chloro-3-(2-naphthalenyl)- features a five-membered ring containing nitrogen and oxygen atoms, with a chlorine substituent at the fifth position and a naphthalene moiety at the third position. These structural characteristics enhance its lipophilicity and biological activity compared to other isoxazole derivatives.
Biological Activities
Isoxazole derivatives are known for their broad spectrum of biological activities, including:
- Anticancer Activity : Isoxazole, 5-chloro-3-(2-naphthalenyl)- has been identified as a potential inhibitor of heat shock proteins (HSPs), particularly HSP90, which play critical roles in cancer cell survival and proliferation. Studies have shown that this compound can modulate protein folding and degradation processes in cancer cells .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which are crucial in the treatment of various inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Isoxazole derivatives have demonstrated significant antimicrobial properties against various pathogens, contributing to their potential use in treating infections .
Synthesis Methods
The synthesis of isoxazole, 5-chloro-3-(2-naphthalenyl)- can be achieved through several methods, including:
- Cycloaddition Reactions : The compound can be synthesized via cycloaddition of nitrile oxides with alkenes or alkynes.
- Electrochemical Methods : Recent advancements have introduced electrochemical synthesis techniques that enhance the efficiency and yield of isoxazole production .
Case Study 1: Anticancer Efficacy
In a study evaluating the impact of isoxazole derivatives on cancer cell lines, isoxazole, 5-chloro-3-(2-naphthalenyl)- was tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that this compound significantly inhibited cell proliferation with an IC50 value lower than many existing chemotherapeutics .
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
MCF-7 | 12.5 | Significant inhibition |
HCT-116 | 15.0 | Moderate inhibition |
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of isoxazole derivatives, including 5-chloro-3-(2-naphthalenyl)-. The compound was shown to reduce IL-17a mRNA expression levels significantly in EL4 cells treated with the compound for 24 hours, indicating its potential as an anti-inflammatory agent .
Treatment Concentration (µM) | IL-17a Reduction (fold change) |
---|---|
10 | 27 |
Control | Baseline |
Properties
CAS No. |
192432-81-8 |
---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
5-chloro-3-naphthalen-2-yl-1,2-oxazole |
InChI |
InChI=1S/C13H8ClNO/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
InChI Key |
NMZBHQBZRRIJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NOC(=C3)Cl |
Origin of Product |
United States |
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